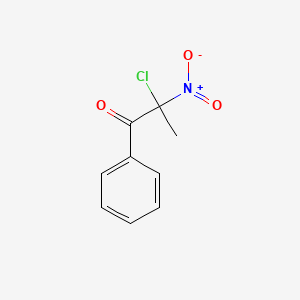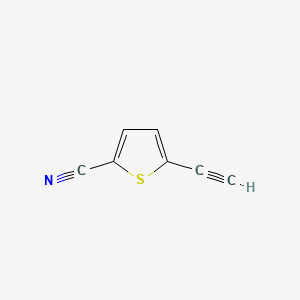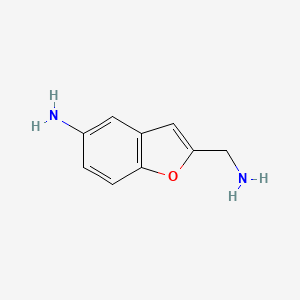
1-(Methoxymethyl)pyrrole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Methoxymethyl)pyrrole-2-carboxylic acid is a chemical compound with the CAS Number: 172805-62-8. It has a molecular weight of 155.15 and its IUPAC name is 1-(methoxymethyl)-1H-pyrrole-2-carboxylic acid .
Synthesis Analysis
While specific synthesis methods for 1-(Methoxymethyl)pyrrole-2-carboxylic acid were not found, it’s known that 1-Methyl-2-pyrrolecarboxylic acid can be used as a reactant to prepare 1-Methyl-2-phenyl-1H-pyrrole by reacting with phenylbromide via palladium-catalyzed decarboxylative cross-coupling reaction .Molecular Structure Analysis
The InChI code for 1-(Methoxymethyl)pyrrole-2-carboxylic acid is 1S/C7H9NO3/c1-11-5-8-4-2-3-6(8)7(9)10/h2-4H,5H2,1H3,(H,9,10) and the InChI key is IRPPLMHQADTKLU-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry and Medicinal Chemistry
MMPA serves as a valuable building block in synthetic chemistry. Researchers have utilized it to synthesize more complex molecules, including pharmaceuticals. Its methoxymethyl group provides a versatile handle for functionalization, making it useful in drug development. Additionally, MMPA derivatives have been explored as potential cholecystokinin antagonists, which could have implications in gastrointestinal disorders .
Biological Activity and Natural Sources
MMPA derivatives have been isolated from various natural sources, such as fungi, plants (roots, leaves, and seeds), and microorganisms. Notably, the well-known diabetes molecular marker, pyrraline , shares a Py-2-C skeleton with MMPA. Pyrraline is produced after sequential reactions in vivo, emphasizing the importance of the Py-2-C skeleton in biological systems .
Polymer Science
MMPA has been explored in polymer science. For instance, poly(pyrrole-2-carboxylic acid) particles have been synthesized using glucose oxidase-catalyzed glucose oxidation. These particles could find applications in drug delivery, sensors, or other materials due to their unique properties .
Eigenschaften
IUPAC Name |
1-(methoxymethyl)pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-11-5-8-4-2-3-6(8)7(9)10/h2-4H,5H2,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPPLMHQADTKLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C=CC=C1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Methoxymethyl)pyrrole-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1,2,4,6,8-Pentaazaspiro[4.4]nonane](/img/structure/B574945.png)
![Cyclopenta[ef]imidazo[4,5,1-jk][1,4]benzodiazepine](/img/structure/B574946.png)

